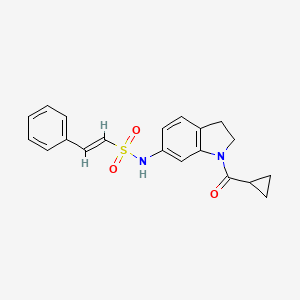

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives, including those similar to the indolin-6-yl part of the target compound, often involves strategies like Fischer indole synthesis or Bischler indole synthesis. These methodologies allow for the construction of the indole core through the manipulation of aromatic precursors and hydrazines (Taber & Tirunahari, 2011). Additionally, the cyclopropane moiety could be introduced via [2+1]-type cyclopropanation reactions, highlighting methods such as the Simmons–Smith reaction or carbenoid-mediated cycloadditions (Kamimura, 2014).

Molecular Structure Analysis

The molecular structure of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide can be analyzed by considering the electronic and steric effects of its functional groups. Indole derivatives display a wide range of biological activities due to their ability to interact with biological targets, attributed to the electron-rich nature of the indole ring (Kumar et al., 2020). The cyclopropane ring introduces strain and reactivity, impacting the molecule's overall behavior and reactivity (A. Kamimura, 2014).

Chemical Reactions and Properties

The presence of a sulfonamide group in the molecule suggests potential for specific chemical reactivity and interaction with biological systems. Sulfonamides are known for their role in medicinal chemistry, often serving as inhibitors for various enzymes or receptors (Kaneda, 2020). The combination of sulfonamide with an indole and cyclopropane moiety could yield unique reactivity patterns, potentially leading to novel chemical transformations or biological interactions.

Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

Indole alkaloids, including structures like lysergic acid and vincristine, have been a significant focus for organic synthesis chemists. The paper discusses various strategies for indole synthesis, noting significant advancements and contributions to each of these strategies. This indicates the compound's relevance in organic chemistry and its potential as a precursor for various pharmacologically active molecules (Taber & Tirunahari, 2011).

Indolylarylsulfones as HIV Inhibitors

Indolylarylsulfones, including structures similar to the query compound, have been identified as potent non-nucleoside reverse transcriptase inhibitors for HIV type 1. This review highlights the structure-activity relationship studies, indicating the significance of indole structures in medicinal chemistry (Famiglini & Silvestri, 2018).

Nitrogen Heterocycles in Pharmaceuticals

Structural Diversity and Significance

Nitrogen heterocycles are crucial in pharmaceuticals, with indole being a prominent structure. The paper discusses the prevalence of nitrogen heterocycles in FDA-approved drugs, highlighting the chemical and structural diversity of these compounds and their significance in drug design (Vitaku, Smith, & Njardarson, 2014).

Cyclopropane Derivatives in Drug Development

The research focuses on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, which is structurally related to the query compound. These compounds are noted for their potential in pharmaceuticals, indicating the relevance of such structures in drug discovery and development (Kaneda, 2020).

Pharmacological and Therapeutic Applications

Indole Derivatives in Medicine

Indole-based compounds like vincristine, reserpine, and amedalin underscore indole's medicinal significance. The review covers indole derivatives' biological significance, including their anticancer, antihypertensive, and antidepressant activities, highlighting the extensive therapeutic applications of indole structures (Kumar et al., 2020).

Eigenschaften

IUPAC Name |

(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-20(17-6-7-17)22-12-10-16-8-9-18(14-19(16)22)21-26(24,25)13-11-15-4-2-1-3-5-15/h1-5,8-9,11,13-14,17,21H,6-7,10,12H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWSHFBUGRASAT-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)

![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)

![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)